molecular formula C22H17N7O2 B11108566 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11108566
M. Wt: 411.4 g/mol
InChI Key: GOIKVFPRWLRLKF-WYMPLXKRSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can yield oxadiazoles.

    Benzimidazole Synthesis: The benzimidazole moiety is often prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Hydrazide Formation: The hydrazide linkage is introduced by reacting hydrazine with an ester or acyl chloride.

    Final Coupling: The final step involves coupling the oxadiazole and benzimidazole intermediates with the hydrazide derivative under appropriate conditions, often involving a condensation reaction with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to an amino group.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Condensation: Aldehydes or ketones are typically used in the presence of an acid or base catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. The presence of multiple functional groups allows it to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or pathways involved in disease processes. Its hydrazide linkage is of particular interest for its potential to form stable complexes with metal ions, which can be used in diagnostic imaging or as therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The oxadiazole and benzimidazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide linkage can form stable complexes with metal ions, which can modulate the activity of metalloenzymes or facilitate the delivery of the compound to specific cellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide: A similar compound with a different stereochemistry at the hydrazide linkage.

    2-[2-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide: A nitro derivative that can be reduced to the amino compound.

    2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-phenylmethylidene]acetohydrazide: A compound with a phenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure enables it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N7O2

Molecular Weight

411.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H17N7O2/c23-21-20(27-31-28-21)22-25-17-10-3-4-11-18(17)29(22)13-19(30)26-24-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H2,23,28)(H,26,30)/b24-12+

InChI Key

GOIKVFPRWLRLKF-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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